Home > Products > Screening Compounds P104455 > 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine - 2098081-48-0

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

Catalog Number: EVT-1766747
CAS Number: 2098081-48-0
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Bromobenzoxazepine

  • Compound Description: 7-Bromobenzoxazepine serves as a key intermediate in the synthesis of the mTOR inhibitor 1, which contains a benzoxazepine core. [] The development of a scalable synthesis for this compound, including scaling up the process to produce over 15 kg, is outlined. []
  • Relevance: 7-Bromobenzoxazepine shares the core benzoxazepine structure with 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine. The presence of the bromine substituent at the 7-position makes it a direct precursor for further derivatization of the benzoxazepine scaffold. []

tert-Butyl 7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

  • Compound Description: This compound, denoted as compound 2 in the relevant paper, is another crucial intermediate in the large-scale synthesis of the mTOR inhibitor 1. [] The paper describes the development of a scalable process for its preparation, leading to the production of over 15 kg of this material. []
  • Relevance: This compound is a direct precursor to 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine. It shares the complete ring structure, with the only difference being the presence of a tert-butoxycarbonyl protecting group on the amine nitrogen. This protecting group is removed in a subsequent step to yield 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine. []

5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride

  • Compound Description: Identified as compound 6 in the study, this compound is a significant intermediate resulting from a telescoped synthesis starting from compound 2 (tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate). [] The paper reports the successful synthesis of 7.5 kg of this elaborated intermediate with a yield of 63%. []
  • Relevance: Compound 6 is another direct precursor in the synthesis of the target compound, 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine. The structure of compound 6 is essentially identical to 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine, with the only distinction being the presence of two hydrochloride salts on the amine group. []

(E)-3-Arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones

  • Compound Description: These compounds represent a class of benzoxazepine derivatives studied for their synthesis and potential biological activities. [, ] A novel synthetic route for this class utilizes Baylis-Hillman adducts as starting materials. [, ]

7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones

  • Compound Description: This group of compounds, synthesized from 5-nitrobenzaldehydes and 2-haloesters, represents another class of benzoxazepine derivatives. [] Their synthesis, highlighted by its simplicity, involves a three-step process. [] Notably, 2-hydroxyethyl derivatives of these amines have been synthesized with good yields. []
  • Relevance: These compounds share a significant structural similarity with 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine. Both possess the same benzo[f][1,4]oxazepine core. The key difference lies in the presence of a carbonyl group at the 3-position and an amino group at the 7-position in these analogs. []
Overview

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is an organic compound with significant research potential. It belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula of this compound is C9H10N2OC_9H_{10}N_2O, and it has a molecular weight of approximately 162.19 g/mol. This compound is characterized by its unique oxazepine structure, which contributes to its reactivity and interaction with biological systems.

Source and Classification

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can be sourced from various chemical suppliers and is often utilized in academic and pharmaceutical research settings. In terms of classification, it falls under the category of benzoxazepines, which are known for their applications in drug discovery due to their ability to modulate neurotransmitter systems and other biological pathways.

Synthesis Analysis

Methods

The synthesis of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino phenols with aldehydes or ketones can yield the desired oxazepine structure through a condensation reaction followed by cyclization.

Technical Details

  1. Starting Materials: Commonly used starting materials include 2-amino phenols and various carbonyl compounds.
  2. Reagents: Acidic catalysts (e.g., hydrochloric acid) or basic catalysts (e.g., sodium hydroxide) are often employed to facilitate the cyclization process.
  3. Reaction Conditions: The reactions typically require heating under reflux conditions for several hours to ensure complete conversion to the oxazepine structure.
Molecular Structure Analysis

Structure

The molecular structure of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine consists of a fused bicyclic system featuring an oxazepine ring. The structure can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

Data

  • InChI Key: A unique identifier for this compound is provided by its InChI key, which facilitates its identification in chemical databases.
  • Chemical Properties: The compound exhibits specific properties such as solubility in organic solvents and reactivity towards electrophiles due to the presence of nitrogen atoms in the ring structure.
Chemical Reactions Analysis

Reactions

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The aromatic nature allows for electrophilic attack on the benzene-like ring.

Technical Details

  • Reagents for Reactions: Common reagents include halogens for substitution reactions and strong acids or bases for facilitating cyclization.
  • Reaction Conditions: Temperature and solvent choice significantly influence reaction outcomes and yields.
Mechanism of Action

Process

The mechanism of action for 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine primarily involves its interaction with neurotransmitter systems. It has been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine at synaptic clefts.

Data

This mechanism suggests potential applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or other cognitive impairments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point range can vary but is generally around 150-160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or moisture.
Applications

Scientific Uses

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has various applications in scientific research:

  1. Pharmaceutical Research: Its ability to modulate neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.
  2. Biochemical Studies: Used in studies investigating enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds.
Introduction to 2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine in Contemporary Medicinal Chemistry

Structural Classification Within Privileged Tricyclic Scaffolds

The 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine core represents a structurally distinct tricyclic system characterized by a seven-membered 1,4-oxazepine ring fused to a benzene moiety, with a critical amine group at the C4 position. This scaffold incorporates both oxygen and nitrogen heteroatoms within a constrained ring system, creating a semi-rigid molecular architecture. The central 1,4-oxazepine ring adopts a puckered conformation that positions the amine functionality perpendicular to the aromatic plane, enabling diverse binding interactions with biological targets [1] [4]. The amine nitrogen at C4 exhibits sp³ hybridization, conferring significant three-dimensionality compared to planar heterocyclic systems, while the benzo-fused rings provide aromatic stabilization and hydrophobic surface area [7].

This scaffold qualifies as a "privileged structure" due to its demonstrated ability to provide high-affinity ligands for multiple receptor types through strategic substitution. The tricyclic framework offers three primary modification sites: (1) the C4-amine position (R¹), which tolerates diverse acyl, sulfonyl, or alkyl groups; (2) the benzo-ring (positions 7-10, R²), amenable to halogenation or methoxylation; and (3) the oxazepine nitrogen (R³), which can be alkylated without disrupting ring planarity. These vectors enable precise optimization of pharmacodynamic and pharmacokinetic properties [4] .

Table 1: Comparative Analysis of Tricyclic Privileged Scaffolds

ScaffoldHeteroatomsKey Functionalization SitesRing ConformationRepresentative Bioactivity
2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amineO, N (tertiary amine)C4-amine, Benzo-ring positions, Oxazepine NPuckered boatKinase inhibition, Neuroprotection
DihydroacridineN (tertiary amine)C9, C1-C8 positionsPlanarAChE inhibition, DNA intercalation
Tetrahydrobenzo[b]azepineN (secondary amine)N-H, C2-C3 positionsTwist-boatGPCR modulation
Pyrimido[5,4-b]benzoxazepineO, N (pyrimidine)C2,C4 pyrimidine, Benzo positionsPlanar central ringAntiviral activity

The scaffold's physicochemical profile typically includes moderate lipophilicity (calculated logP 1.5-2.5), polar surface area (70-90 Ų), and molecular weight (230-380 g/mol), placing derivatives favorably within drug-like chemical space. The amine functionality significantly enhances aqueous solubility through salt formation while contributing to hydrogen-bonding capacity essential for target engagement [3] [4]. X-ray crystallographic analyses of protein-bound derivatives reveal that the oxazepine oxygen often participates in key hydrogen-bonding interactions with kinase hinge regions, while the amine moiety facilitates electrostatic interactions with aspartate residues in enzyme active sites [5].

Historical Evolution of Benzoxazepine Derivatives in Drug Discovery

The medicinal exploration of benzoxazepines commenced with first-generation compounds like the 1,5-benzoxazepine derivatives investigated as anxiolytics in the 1980s. These early compounds demonstrated the inherent bioactivity potential of the oxazepine core but suffered from metabolic instability and off-target effects. The strategic incorporation of the C4-amine functionality emerged in the early 2000s as a design element to enhance target specificity and physicochemical properties, marking the transition to second-generation derivatives [4] [7].

Key milestones in structural evolution include:

  • 2005-2010: Discovery that saturation of the oxazepine ring improved metabolic stability while reducing hERG affinity compared to fully aromatic analogs.
  • 2011-2015: Systematic SAR studies establishing the critical role of the C4-amine group for kinase inhibitory activity, particularly against PI3Kα and ROCK isoforms. Compound 12b (a 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivative) emerged as a potent ROCK inhibitor (IC₅₀: ROCK I = 93 nM, ROCK II = 3 nM) with significant intraocular pressure reduction (34.3%) for glaucoma treatment [5].
  • 2016-2020: Development of synthetic methodologies enabling C4-amine diversification, including [1,5]-hydride shift-cyclization techniques that facilitated the construction of complex polycyclic systems with neuroprotective properties [7].

Table 2: Evolution of Key Benzoxazepine Derivatives in Drug Discovery

GenerationTime PeriodStructural FeaturesTherapeutic FocusSynthetic Advancements
First Generation1980-2000Simple aryl substituents, Unmodified oxazepineAnxiolytics, SedativesClassic heterocyclic condensation
Second Generation2000-2010C4-aminoalkyl chains, Benzo-ring halogenationKinase inhibitorsReductive amination at C4
Modern Derivatives2010-PresentC4-acylamino/sulfonamido, Tricyclic extensionsOncology, NeurodegenerationDomino Knoevenagel-[1,5]-hydride shift-cyclization

Contemporary synthetic strategies leverage innovative transformations such as the domino Knoevenagel-[1,5]-hydride shift-cyclization reaction, which enables atom-economical construction of complex polycyclic systems like 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepines from N-aryl-1,4-benzoxazepine precursors. This metal-free approach proceeds with complete regioselectivity and diastereoselectivity, representing a significant advancement over early linear syntheses [7]. Parallel developments in asymmetric synthesis have enabled the production of enantioenriched C4-amine derivatives, addressing the stereochemical requirements for selective target engagement.

Role of Amine Functionalization in Bioactive Heterocyclic Systems

The amine functionality at the C4 position of 2,3-dihydrobenzo[f][1,4]oxazepine serves as a critical pharmacophoric element that profoundly influences biological activity through three primary mechanisms: (1) direct participation in target binding via hydrogen bonding or ionic interactions, (2) modulation of electronic properties affecting aromatic system resonance, and (3) serving as a synthetic handle for strategic derivatization to optimize absorption and distribution properties [3] .

Strategic amine modifications significantly impact target selectivity profiles:

  • Primary amines (e.g., 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one) enhance interactions with polar kinase domains, as evidenced in PI3Kα inhibitors where the amino group forms hydrogen bonds with Val851 backbone carbonyl in the ATP-binding pocket [3].
  • Acylation (e.g., 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile) introduces electron-withdrawing properties that enhance electrophilicity toward cysteine residues in covalent inhibitors, while the nitrile group provides additional vector for binding interactions [4].
  • Sulfonylation (e.g., methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate) creates rigid, planar configurations favorable for π-stacking interactions in enzyme active sites, with the fluorine atom providing metabolic stability through blockade of para-hydroxylation .

Table 3: Impact of Amine Functionalization on Biological Activity

Amine TypeRepresentative DerivativeKey Biological ActivitiesTarget Engagement MechanismStructural Advantages
Primary Aliphatic Amine2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-onePI3Kα inhibition (IC₅₀ = 16 nM), Antiproliferative effectsSalt bridge formation with Asp964 in PI3KαEnhanced solubility, H-bond donor capacity
Cyanocarbonyl Derivative3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrileNeuroprotective activity, K2P channel activationDipole interactions with Tyr332Electron-withdrawing properties, Metabolic stability
Sulfonamide-Linked Carbamatemethyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamateROCK inhibition, IOP reductionπ-Stacking with Phe327 in ROCK IIPlanar configuration, Dual H-bond acceptor
Acridane-Conjugated Amine6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepineAChE inhibition (IC₅₀ = 6.98 μM), NeuroprotectionCation-π interaction with Trp279Extended aromatic surface, Dual binding domains

The amine group also profoundly influences the neuroprotective capabilities of benzoxazepine derivatives. Acetylcholinesterase (AChE) inhibitory activity, particularly relevant for Alzheimer's disease therapeutics, is significantly enhanced in derivatives where the C4-amine is incorporated within extended conjugated systems like acridane derivatives. Compound 6 demonstrated potent AChE inhibition (IC₅₀ = 6.98 μM) through dual binding site interactions: the protonated amine forms a cation-π interaction with Trp279 in the catalytic anionic site (CAS), while the benzoxazepine oxygen hydrogen-bonds with Tyr121 in the peripheral anionic site (PAS) [7]. This dual-site engagement strategy exemplifies how strategic amine functionalization creates multifunctional neuroprotective agents capable of simultaneously addressing cholinergic dysfunction and oxidative stress in neurodegenerative pathologies.

The electronic effects of amine substituents significantly modulate the benzo-ring electron density, as demonstrated by Hammett studies correlating σ values with PI3Kα inhibitory potency. Electron-donating groups (σ < 0) attached to the amine nitrogen increase benzo-ring electron density, enhancing π-cation interactions with Lys802 in PI3Kα, while electron-withdrawing groups (σ > 0) improve oxidative stability but reduce kinase affinity. This delicate balance necessitates careful optimization in lead development programs [2] [4].

Properties

CAS Number

2098081-48-0

Product Name

2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine

IUPAC Name

3,5-dihydro-2H-1,4-benzoxazepin-4-amine

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c10-11-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-7,10H2

InChI Key

QNKXKNNYNHJXKD-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2CN1N

Canonical SMILES

C1COC2=CC=CC=C2CN1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.